3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirene
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Overview
Description
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine is an organic compound that belongs to the class of diazirines. Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom. These compounds are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine typically involves the reaction of 4-methoxyphenol with phenol in the presence of a diazirine precursor. The reaction conditions often include the use of a base such as cesium carbonate and a copper catalyst to facilitate the formation of the diazirine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other nitrogen-containing structures.
Substitution: The phenoxy groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a variety of substituted diazirines.
Scientific Research Applications
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine has several scientific research applications:
Chemistry: Used in photoaffinity labeling to study enzyme-substrate interactions and protein-ligand binding.
Biology: Helps in mapping protein-protein interactions and identifying binding sites on biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenoxy)benzaldehyde: Shares the methoxyphenoxy group but lacks the diazirine ring.
3-(4-Methoxyphenoxy)propanenitrile: Contains a nitrile group instead of the diazirine ring.
Uniqueness
3-(4-Methoxyphenoxy)-3-phenoxy-3H-diazirine is unique due to its diazirine ring, which allows it to form reactive intermediates upon exposure to light. This property makes it particularly useful for photoaffinity labeling, a technique not commonly achievable with other similar compounds.
Properties
CAS No. |
651306-55-7 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-3-phenoxydiazirine |
InChI |
InChI=1S/C14H12N2O3/c1-17-11-7-9-13(10-8-11)19-14(15-16-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |
InChI Key |
YCCXZAWLKIBMLG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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